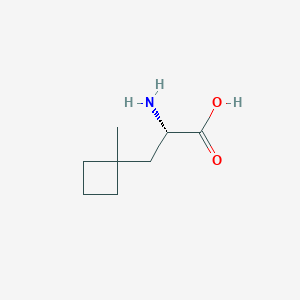
3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98%
Overview
Description
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is a versatile organochloride compound that has been widely used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 72°C. It is a chlorinated derivative of benzyl alcohol, and is a common starting material for a range of synthetic transformations. Due to its high reactivity, it has been used in a variety of synthetic applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-4-(trifluoromethoxy)benzyl chloride involves the introduction of a chlorine atom and a trifluoromethoxy group onto a benzene ring.
Starting Materials
4-(trifluoromethoxy)benzyl alcohol, thionyl chloride, chlorine gas, anhydrous aluminum chloride, dichloromethane, diethyl ethe
Reaction
1. Conversion of 4-(trifluoromethoxy)benzyl alcohol to 4-(trifluoromethoxy)benzyl chloride using thionyl chloride as a reagent in dichloromethane solvent., 2. Chlorination of 4-(trifluoromethoxy)benzyl chloride with chlorine gas in the presence of anhydrous aluminum chloride as a catalyst in dichloromethane solvent., 3. Purification of the product by recrystallization from diethyl ether.
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) has a wide range of applications in scientific research. It is commonly used as a starting material in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluoroarenes. In addition, it has been used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and other materials.
Mechanism Of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophiles such as carbonyl compounds, halides, and other electrophiles. In addition, it is believed to be involved in the formation of carbon-carbon bonds and other covalent bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) have not been studied in detail. However, it is believed to be a non-toxic compound and is not expected to cause any adverse effects in humans or other organisms.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) in laboratory experiments include its high reactivity, low toxicity, and low cost. It is easy to obtain and can be used in a variety of reactions. However, it is volatile and can be difficult to handle, and it is important to use safety equipment such as gloves, goggles, and a fume hood when working with it.
Future Directions
The future directions for the use of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its potential uses in the synthesis of fluorinated compounds, peptides, and proteins, as well as in the synthesis of polymers and other materials, could be beneficial. Finally, further research into its safety and toxicity should be undertaken in order to ensure its safe use in laboratory experiments.
properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYQCFQJISREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512676 | |
| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
CAS RN |
75462-57-6 | |
| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



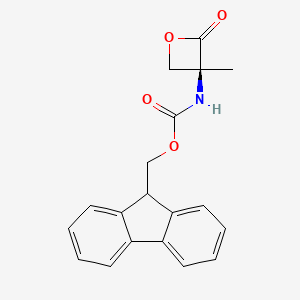
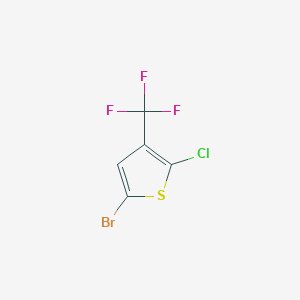
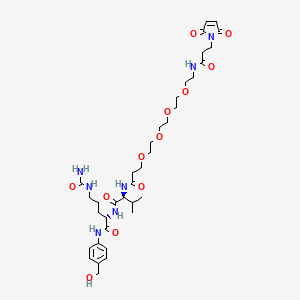
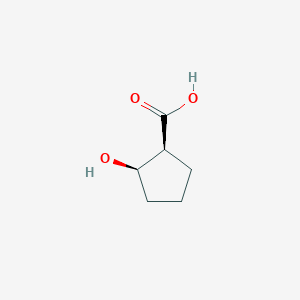
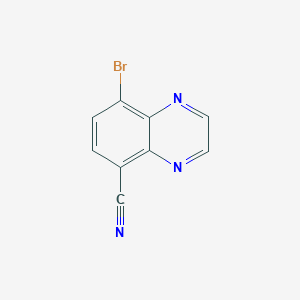
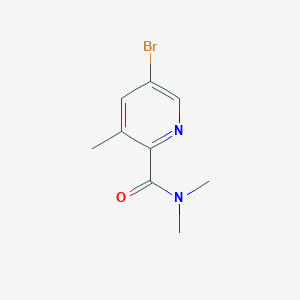
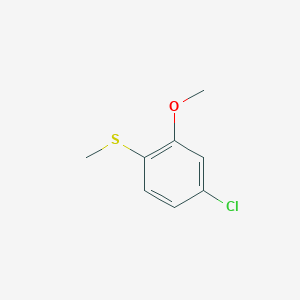



![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)


